1-Methyl-4-(pyridin-3-YL)piperazine
Overview
Description
- Safety Information : It is classified as hazardous (GHS05, GHS07) and can cause skin and eye irritation. Precautionary measures should be taken during handling .
Synthesis Analysis
The synthesis of 1-Methyl-4-(pyridin-3-yl)piperazine involves the reaction of 1-Methylpiperazine with 3-Chloropyridine . The specific synthetic route and conditions may vary depending on the desired yield and purity .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-(pyridin-3-yl)piperazine consists of a piperazine ring with a methyl group at position 1 and a pyridine ring attached at position 4. The compound’s chemical formula is C10H15N3. You can visualize the structure using the NIST Chemistry WebBook .
Chemical Reactions Analysis
1-Methyl-4-(pyridin-3-yl)piperazine serves as a building block for various medicinally important molecules. It can participate in diverse chemical reactions, including Mannich reactions and other synthetic transformations .
Physical And Chemical Properties Analysis
Scientific Research Applications
Medicinal Chemistry and Drug Design
- Piperazine-1-yl-1H-indazole Derivatives in Medicinal Chemistry : A compound with a structure similar to 1-Methyl-4-(pyridin-3-YL)piperazine, namely 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been synthesized for its importance in medicinal chemistry. This compound shows potential in the field, characterized by spectral analysis and docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).
Pharmacokinetics and Drug Metabolism
- Metabolism in Antineoplastic Agents : A related compound, Flumatinib (HH-GV678), is an antineoplastic tyrosine kinase inhibitor studied for chronic myelogenous leukemia (CML). Its metabolism revealed important pathways like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, providing insights into the metabolism of drugs with similar structures (Gong, Chen, Deng, & Zhong, 2010).
Radiochemistry and Imaging Agents
- Synthesis for Dopamine D4 Receptors Imaging : A compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized for imaging dopamine D4 receptors. This research demonstrates the potential of such compounds in neuroimaging and the study of brain receptors (Eskola et al., 2002).
Antimicrobial and Antifungal Research
- Antimicrobial and Antifungal Agents : Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, similar to 1-Methyl-4-(pyridin-3-YL)piperazine, have shown antimicrobial activity against various bacteria and fungi. This suggests the potential of piperazine derivatives in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Crystallography and Structural Analysis
- Structural Characterization : The structural characterization of compounds containing piperazine and pyridine rings, such as 1-Methyl-4-(pyridin-3-YL)piperazine, is crucial in understanding their properties and interactions. For instance, the crystal structures of certain piperazine derivatives have been studied, providing insights into their molecular packing and interactions, which are essential for drug design and development (Ullah & Altaf, 2014).
Synthesis and Chemical Processes
- Scalable Synthesis for Clinical Applications : The scalable synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally related to 1-Methyl-4-(pyridin-3-YL)piperazine, indicates the importance of efficient synthesis methods for clinical applications. This compound, a Rho kinase inhibitor, is under investigation for central nervous system disorders, showcasing the significance of such compounds in therapeutic development (Wei et al., 2016).
Biological Evaluation and Activity
- Biological Evaluation of Thiazolidinone Derivatives : Thiazolidinone derivatives, when linked with 1-pyridin-2-yl-piperazine, have been synthesized and evaluated for their biological activity. This research highlights the importance of piperazine derivatives in the development of new therapeutic agents (Patel, Kumari, & Patel, 2012).
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-pyridin-3-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWGDGHGYGHWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434839 | |
Record name | 1-methyl-4-pyridin-3-ylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyridin-3-YL)piperazine | |
CAS RN |
223794-26-1 | |
Record name | 1-methyl-4-pyridin-3-ylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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